molecular formula C13H16N2S B1362765 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438218-20-3

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1362765
CAS RN: 438218-20-3
M. Wt: 232.35 g/mol
InChI Key: CKBKNWSEMKPLMX-UHFFFAOYSA-N
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Description

The compound “4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in the field of materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thioamide and an alpha-halo ketone. The isopropylphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring would be a phenyl ring with an isopropyl group, and a methyl group .


Chemical Reactions Analysis

As a thiazole derivative, this compound might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The presence of the amine group could make it a potential nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an aromatic compound, it would likely be relatively stable. The presence of the amine group could make it a base, and it might form salts with acids .

Scientific Research Applications

Anti-inflammatory Activity

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine and its derivatives have been studied for their potential anti-inflammatory activity. Specifically, certain thiazole compounds show direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Antimicrobial Activity

Studies have also been conducted on 4-thiazolidinones bearing a 2-amino-4-(2'-methyl-4'-hydroxy-5'-isopropylphenyl)thiazole moiety for their antimicrobial properties (Patolia, Patel, & Baxi, 1996).

Corrosion Inhibition

Research into the use of certain thiazole derivatives, including those related to 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, has demonstrated potential applications in the prevention of corrosion in metals. These studies utilize density functional theory calculations and molecular dynamics simulations to understand the interactions with metal surfaces (Kaya et al., 2016).

Thermal and Kinetic Behavior

The thermal and kinetic behavior of 1,3-thiazole-5-tiolate system derivatives, including those similar to 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine, have been investigated. These compounds exhibit significant behavior in fusion and decomposition processes, which are crucial in understanding their stability and potential applications (Morais et al., 2010).

Organic Synthesis Applications

The compound is also explored in the context of organic synthesis. α-Metalated isocyanides, which can potentially include thiazol-2-amine derivatives, are used in the synthesis of various heterocycles and for forming complex organic structures (Schöllkopf, 1977).

Anticancer Activity

Additionally, certain derivatives of 4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, indicating their potential use in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s intended for use in materials science, studies might focus on its physical properties and potential applications .

properties

IUPAC Name

5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-8(2)10-4-6-11(7-5-10)12-9(3)16-13(14)15-12/h4-8H,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBKNWSEMKPLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359990
Record name 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isopropylphenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

438218-20-3
Record name 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 438218-20-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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